Racemic-2-(Tert-Butoxycarbonyl)-5-Oxo-2,3,3A,4,5,9B-Hexahydro-1H-Pyrrolo[3,4-C]Isoquinoline-8-Carboxylic Acid
Description
Racemic-2-(Tert-Butoxycarbonyl)-5-Oxo-2,3,3A,4,5,9B-Hexahydro-1H-Pyrrolo[3,4-C]Isoquinoline-8-Carboxylic Acid is a bicyclic heterocyclic compound featuring a pyrroloisoquinoline scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. This compound is synthesized via high-yielding steps starting from substituted benzaldehydes (e.g., 4-(benzyloxy)benzaldehyde and 3-bromo-4,5-dimethoxybenzaldehyde) and a vanillin-derived arylethylamine .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)19-7-12-11-6-9(15(21)22)4-5-10(11)14(20)18-13(12)8-19/h4-6,12-13H,7-8H2,1-3H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULRVLHAAESPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC(=O)C3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-2-(Tert-Butoxycarbonyl)-5-Oxo-2,3,3A,4,5,9B-Hexahydro-1H-Pyrrolo[3,4-C]Isoquinoline-8-Carboxylic Acid (referred to as "the compound") belongs to the pyrroloisoquinoline family of compounds, which have gained attention for their diverse biological activities, particularly in anticancer research. This article synthesizes current findings regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-C]isoquinoline skeleton, which is characterized by a fused bicyclic structure that contributes to its biological properties. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.
Anticancer Properties
Research indicates that compounds within the pyrroloisoquinoline class exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in vitro.
-
Mechanisms of Action :
- Topoisomerase Inhibition : Similar to other pyrrolo[2,1-a]isoquinolines, the compound may act as a topoisomerase inhibitor. Topoisomerases are crucial for DNA replication and transcription; thus, their inhibition can lead to cell death in rapidly dividing cancer cells .
- Multi-target Effects : The compound potentially interacts with multiple cellular targets including protein kinases and mitochondrial pathways .
- Structure-Activity Relationships (SAR) :
Case Studies
Several studies have explored the biological efficacy of pyrroloisoquinoline derivatives:
- Study 1 : A derivative with a similar structure demonstrated an IC50 value of less than 10 µM against colon adenocarcinoma cells (SW480), indicating potent anticancer activity .
- Study 2 : Another investigation revealed that certain modifications could reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), a key efflux transporter involved in drug resistance .
Comparative Analysis of Biological Activities
| Compound Type | Mechanism of Action | Notable Activity | IC50 (µM) |
|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines | Topoisomerase I inhibition | Anti-cancer | <10 |
| Lamellarin Derivatives | P-gp inhibition | Reversal of MDR | <10 |
| Other Pyrrole Derivatives | Cytotoxicity | Antileukemic | 2.4 - 185.9 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bicyclic or polycyclic structures with Boc protection and oxo groups. Below is a detailed comparison with structurally or functionally related analogs:
Key Observations:
Structural Diversity: The target compound’s pyrroloisoquinoline core distinguishes it from analogs like pyrrolopyridines (e.g., CAS: 1251014-37-5) or oxa-azabicyclo systems (e.g., rel-(1R,5S,6S)-... ). These structural differences influence rigidity, solubility, and binding affinity in biological systems.
Functional Groups : All compounds share Boc protection, which enhances stability during synthesis. The 5-oxo group in the target compound may facilitate hydrogen bonding in biological targets, whereas oxa-azabicyclo analogs prioritize conformational restriction .
Synthetic Accessibility : The target compound is synthesized from commercially available benzaldehydes and amines in high yields , whereas phosphine-catalyzed γ-additions (e.g., ) require specialized catalysts but achieve excellent diastereoselectivity (up to 18:1 dr).
Applications : The target compound is primarily a precursor for alkaloids, while isoindole derivatives (e.g., CAS: 1251014-37-5) are explored for peptide mimetics. Oxa-azabicyclo systems are valued in constrained drug design .
Preparation Methods
Reaction Design and Precursor Selection
The multicomponent cycloaddition strategy leverages dipolarophiles and imine intermediates to assemble the pyrrolo[3,4-c]isoquinoline skeleton. A representative procedure involves reacting isoquinoline derivatives with phenacyl bromides and acetylenic dipolarophiles under reflux conditions in 1,2-epoxypropane. For instance, the reaction of ethyl isoquinoline-1-carboxylate with methyl propiolate and phenacyl bromide generates a tricyclic intermediate through a 1,3-dipolar cycloaddition. The Boc group is introduced post-cyclization using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Optimization of Reaction Conditions
Microwave-assisted synthesis under solvent-free conditions significantly enhances reaction efficiency, as demonstrated in the preparation of pyrrolo[2,3-c]isoquinolines. Applying microwave irradiation at 100°C for 40 minutes reduces side reactions and improves yields (70–85%). Purification via flash chromatography with n-pentane/CH₂Cl₂ (1:1) or heptanes/EtOAc (50:1) ensures isolation of the Boc-protected intermediate.
Carboxylic Acid Functionalization
The C-8 carboxylic acid moiety is installed through oxidation of a methyl or ethyl ester precursor. For example, hydrolysis of the ethyl ester using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 60°C for 12 hours affords the carboxylic acid derivative in >90% yield. Alternatively, ozonolysis of a vinyl group followed by oxidative workup with hydrogen peroxide introduces the acid functionality.
Table 1. Key Parameters for Multicomponent Cycloaddition
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | Microwave, 100°C, 40 min | 84 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 78 | |
| Ester Hydrolysis | LiOH, THF/H₂O, 60°C, 12 h | 92 |
Intramolecular Lactamization Strategy
Precursor Synthesis and Cyclization
This method begins with a linear precursor containing both amine and carboxylic acid groups, enabling lactam formation. For example, methyl 5-aminopent-1-en-1-ylbenzoate undergoes intramolecular lactamization in the presence of p-toluenesulfonic acid (p-TsOH) to yield the pyrrolo[3,4-c]isoquinoline core. The Boc group is introduced prior to cyclization by treating the amine with Boc anhydride in dichloromethane.
Stereochemical Considerations
Racemization is minimized by conducting cyclization at low temperatures (0–5°C) and using mild bases like triethylamine. Despite these measures, the absence of chiral catalysts or enzymes results in a racemic mixture, as observed in analogous syntheses of bicyclic amino acid esters.
Oxidative Functionalization
The C-8 position is oxidized to a carboxylic acid using potassium permanganate in acidic conditions. For instance, treatment with KMnO₄ in acetic acid/water (1:1) at 80°C for 6 hours achieves quantitative conversion.
Table 2. Lactamization and Oxidation Outcomes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, rt, 6 h | 85 | |
| Lactamization | p-TsOH, toluene, 110°C, 24 h | 76 | |
| Oxidation to Acid | KMnO₄, AcOH/H₂O, 80°C, 6 h | 98 |
Transannular Cyclization Methodology
Benzo-Fused Enelactam Substrates
A transannular approach constructs the tricyclic system via amidohalogenation of benzo-fused nine-membered enelactams. For example, methyl (Z)-2-(5-aminopent-1-en-1-yl)benzoate undergoes iodolactamization with N-iodosuccinimide (NIS) and triflic acid, forming the pyrrolo[3,4-c]isoquinoline scaffold.
Halogenation and Elimination
The intermediate iodolactam is treated with DBU (1,8-diazabicycloundec-7-ene) to eliminate hydrogen iodide, yielding the unsaturated tricycle. Subsequent Boc protection using Boc₂O in acetonitrile at 70°C for 24 hours installs the tert-butoxycarbonyl group.
Carboxylic Acid Installation
The C-8 methyl ester is hydrolyzed using sodium hydroxide in methanol/water (4:1) at 50°C for 8 hours, achieving >95% conversion to the carboxylic acid.
Table 3. Transannular Cyclization Performance
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodolactamization | NIS, TfOH, CH₂Cl₂, 0°C, 2 h | 82 | |
| DBU Elimination | DBU, CH₃CN, rt, 1 h | 88 | |
| Ester Hydrolysis | NaOH, MeOH/H₂O, 50°C, 8 h | 96 |
Comparative Analysis of Methodologies
Efficiency and Scalability
The multicomponent cycloaddition offers the highest overall yield (84% for cycloaddition, 92% for hydrolysis) but requires specialized equipment for microwave irradiation. In contrast, the transannular route provides superior regioselectivity due to the conformational constraints of the enelactam precursor.
Functional Group Compatibility
Intramolecular lactamization tolerates electron-withdrawing substituents on the aromatic ring, enabling diversification at the C-8 position. However, oxidative methods for carboxylic acid formation may degrade sensitive functional groups, necessitating orthogonal protection strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for racemic mixtures of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of racemic pyrroloisoquinoline derivatives often involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes. For example, using formic acid derivatives as CO surrogates under inert atmospheres (e.g., N₂) can improve yields . Optimization includes varying catalyst loadings (e.g., 5–10 mol% Pd(OAc)₂) and reaction temperatures (80–120°C) to balance steric effects from the tert-butoxycarbonyl (Boc) group. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the racemic product .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key characterization steps include:
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve signals for the Boc group (~1.4 ppm for tert-butyl) and pyrroloisoquinoline backbone. Assign stereochemistry using NOESY for diastereotopic protons .
- Melting Point : Determine decomposition temperature via DSC (typically >200°C for Boc-protected analogs) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Despite limited toxicity data, assume GHS hazards (e.g., H315, H319) based on structurally similar compounds. Use PPE (nitrile gloves, lab coats) and conduct reactions in fume hoods. For powder handling, employ P95 respirators to avoid inhalation . Store at 2–8°C under inert gas (argon) to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can enantiomeric resolution of this racemic compound be achieved for biological studies?
- Methodological Answer : Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) with n-hexane/isopropanol (90:10) at 1 mL/min resolves enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in tert-butyl methyl ether selectively hydrolyzes one enantiomer . Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
Q. What experimental strategies address stability issues under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation via LC-MS; Boc groups hydrolyze rapidly below pH 3 .
- Thermal Stability : Use TGA to identify decomposition onset (~220°C). Store lyophilized samples at -20°C to prevent lactam ring oxidation .
Q. How can computational modeling predict reactivity or binding modes of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrophilic regions (e.g., carbonyl groups). Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies binding affinities. Validate with MD simulations (AMBER) to assess conformational stability .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields or spectral data?
- Methodological Answer : Cross-validate procedures using:
- Control Experiments : Replicate literature methods with exact catalyst batches and solvents (e.g., anhydrous DMF vs. technical grade).
- Reference Standards : Compare NMR shifts with PubChem entries or authenticated samples .
- Peer Review : Publish corrigenda for nomenclature errors (e.g., misassigned stereodescriptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
